Ethyl 3-((2-ethoxy-2-oxoethyl)amino)propanoate hydrochloride
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Overview
Description
Ethyl 3-((2-ethoxy-2-oxoethyl)amino)propanoate hydrochloride is a chemical compound with the molecular formula C9H17NO4·HCl. It is commonly used in organic synthesis and pharmaceutical research due to its versatile reactivity and functional groups. This compound is known for its role as an intermediate in the synthesis of various bioactive molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-((2-ethoxy-2-oxoethyl)amino)propanoate hydrochloride typically involves the reaction of ethyl 3-aminopropanoate with ethyl chloroformate in the presence of a base such as triethylamine. The reaction proceeds through nucleophilic substitution, where the amino group of ethyl 3-aminopropanoate attacks the carbonyl carbon of ethyl chloroformate, forming the desired product.
Reaction Conditions:
Temperature: Room temperature to 50°C
Solvent: Dichloromethane or tetrahydrofuran
Base: Triethylamine or pyridine
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, minimizing the risk of side reactions and impurities.
Chemical Reactions Analysis
Types of Reactions
Oxidation: Ethyl 3-((2-ethoxy-2-oxoethyl)amino)propanoate hydrochloride can undergo oxidation reactions to form corresponding oxo derivatives.
Reduction: The compound can be reduced to form amine derivatives using reducing agents like lithium aluminum hydride.
Substitution: It can participate in nucleophilic substitution reactions, where the ethoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.
Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents like dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of various substituted ethyl 3-aminopropanoate derivatives.
Scientific Research Applications
Ethyl 3-((2-ethoxy-2-oxoethyl)amino)propanoate hydrochloride is widely used in scientific research due to its versatility:
Chemistry: It serves as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the development of enzyme inhibitors and receptor modulators.
Medicine: It is an intermediate in the synthesis of drugs targeting various diseases, including cancer and neurological disorders.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Ethyl 3-((2-ethoxy-2-oxoethyl)amino)propanoate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form covalent or non-covalent bonds with these targets, modulating their activity and leading to desired biological effects. The pathways involved often include inhibition of enzyme activity or alteration of receptor signaling.
Comparison with Similar Compounds
Ethyl 3-((2-ethoxy-2-oxoethyl)amino)propanoate hydrochloride can be compared with other similar compounds, such as:
Ethyl 3-((tert-butoxycarbonyl)(2-ethoxy-2-oxoethyl)amino)propanoate: This compound has a tert-butoxycarbonyl protecting group, making it more stable under certain conditions.
Ethyl 3-ethoxy-3-imino-propionate hydrochloride: This compound has an imino group, which can participate in different types of chemical reactions compared to the amino group in this compound.
The uniqueness of this compound lies in its specific reactivity and the ability to form a wide range of derivatives, making it a valuable intermediate in various synthetic pathways.
Properties
IUPAC Name |
ethyl 3-[(2-ethoxy-2-oxoethyl)amino]propanoate;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO4.ClH/c1-3-13-8(11)5-6-10-7-9(12)14-4-2;/h10H,3-7H2,1-2H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QRBACROJNDDGQN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCNCC(=O)OCC.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18ClNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.69 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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